1,6-Naphthyridine Core Demonstrates Superior c-Met Kinase Inhibitory Activity Versus 1,5-Isomer in Direct Comparative Study
A direct head-to-head comparison of 1,5-naphthyridine and 1,6-naphthyridine derivative series, both designed via scaffold-hopping from the c-Met inhibitor MK-2461, demonstrated that the 1,6-naphthyridine core confers superior c-Met inhibitory activity. The study synthesized and tested both isomer series against c-Met kinase and in cellular anti-tumor assays. The research conclusion explicitly states that 1,6-naphthyridine was a more promising c-Met inhibitory structure core compared with 1,5-naphthyridine, with compounds 26b and 26c from the 1,6-series showing the best enzymatic and cytotoxic activities [1].
| Evidence Dimension | c-Met kinase inhibitory activity and cellular cytotoxicity |
|---|---|
| Target Compound Data | 1,6-naphthyridine derivatives 26b and 26c: best enzymatic and cytotoxic activities among all compounds tested |
| Comparator Or Baseline | 1,5-naphthyridine derivatives (same substitution patterns) |
| Quantified Difference | Qualitative superiority demonstrated; 1,6-isomer identified as more promising inhibitory core than 1,5-isomer |
| Conditions | c-Met kinase enzymatic assay; in vitro anti-tumor activity against HeLa and A549 cell lines |
Why This Matters
This establishes that the 1,6-naphthyridine core, not merely the substitution pattern, is a determinant of kinase inhibitory potency, providing a scaffold-level rationale for prioritizing 1,6-substituted compounds over 1,5-isomers in kinase-targeted projects.
- [1] Wu J.F., Liu M.M., Huang S.X., Wang Y. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters. 2015;25(12):2451-2456. View Source
